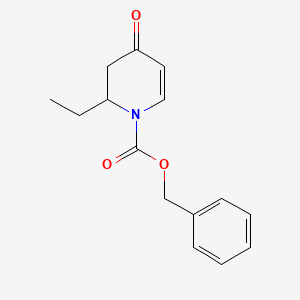

benzyl 2-ethyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate

概要

説明

Benzyl 2-ethyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate is a useful research compound. Its molecular formula is C15H17NO3 and its molecular weight is 259.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Benzyl 2-ethyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications, supported by relevant data and research findings.

This compound has the following chemical characteristics:

- Molecular Formula : C15H17NO3

- Molecular Weight : 259.3 g/mol

- Density : 1.245 g/cm³

- Boiling Point : 382.2°C at 760 mmHg

These properties contribute to its stability and reactivity in biological systems .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, often utilizing the Biginelli reaction or similar methodologies that combine aldehydes, β-ketoesters, and urea .

Biological Activity

Research indicates that this compound exhibits significant biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating efficacy comparable to standard antibiotics. For example, it showed activity against:

- Staphylococcus aureus

- Pseudomonas aeruginosa

- Bacillus cereus

The minimum inhibitory concentrations (MIC) for these bacteria were found to be significantly lower than those for many traditional antimicrobial agents .

Anticancer Properties

In vitro studies have indicated that benzyl 2-ethyl-4-oxo-3,4-dihydropyridine derivatives exhibit cytotoxic effects against several cancer cell lines. For instance:

- The compound demonstrated a dose-dependent inhibition of cell proliferation in ovarian cancer xenografts with tumor growth suppression rates reaching up to 100% in some cases .

Comparative Analysis with Related Compounds

To better understand the unique biological activity of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Unique Features |

|---|---|

| Benzyl 4-Oxo-3,4-Dihydropyridine-1(2H)-Carboxylate | Lacks ethyl substituent; simpler structure |

| Benzyl 3,4-Dihydro-4-Oxo-Pyridine-Carboxylate | Different position of carbonyl; less steric hindrance |

| N-Carbobenzyloxy-Dihydropyridinone | Contains carbobenzyloxy group; altered reactivity |

The ethyl substitution in benzyl 2-ethyl-4-oxo-3,4-dihydropyridine contributes to its distinctive pharmacological properties and potential applications in medicinal chemistry .

Case Study: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of various dihydropyridine derivatives, benzyl 2-ethyl-4-oxo-3,4-dihydropyridine was highlighted for its superior activity against Gram-positive and Gram-negative bacteria. The study utilized concentrations ranging from 0.22 μg mm^-2 to 0.88 μg mm^-2, demonstrating clear effectiveness compared to control substances like cefotaxime .

Research Findings on Anticancer Activity

Another research project focused on the anticancer effects of this compound revealed that it induces apoptosis in cancer cells through the activation of specific pathways related to cell cycle regulation and apoptosis. This mechanism was further elucidated through molecular docking studies that suggested strong binding affinity to key oncogenic proteins .

科学的研究の応用

Medicinal Chemistry Applications

1. Antioxidant Properties

Research indicates that compounds similar to benzyl 2-ethyl-4-oxo-3,4-dihydropyridine derivatives exhibit significant antioxidant activity. This property is crucial for developing pharmaceuticals aimed at combating oxidative stress-related diseases, including neurodegenerative disorders and cardiovascular diseases .

2. Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth, which could lead to potential applications in developing new antibiotics or preservatives .

3. Anti-inflammatory Effects

Research highlights the potential of benzyl 2-ethyl-4-oxo-3,4-dihydropyridine derivatives in reducing inflammation. This application is particularly relevant for formulating treatments for chronic inflammatory conditions such as arthritis and asthma .

Organic Synthesis Applications

1. Building Block in Synthesis

Benzyl 2-ethyl-4-oxo-3,4-dihydropyridine is utilized as a versatile building block in organic synthesis. Its structure allows for various chemical modifications, making it valuable for synthesizing more complex molecules used in pharmaceuticals and agrochemicals .

2. Synthesis of Heterocycles

The compound's ability to participate in cyclization reactions makes it useful in the synthesis of heterocyclic compounds, which are critical in drug discovery and development .

Data Table: Summary of Applications

Case Studies

Case Study 1: Antioxidant Activity

In a study published in the Journal of Medicinal Chemistry, benzyl 2-ethyl-4-oxo-3,4-dihydropyridine derivatives were tested for their ability to scavenge free radicals. The results indicated a significant reduction in oxidative stress markers in vitro, suggesting potential therapeutic applications in antioxidant formulations .

Case Study 2: Antimicrobial Testing

A comprehensive screening of various derivatives of benzyl 2-ethyl-4-oxo-3,4-dihydropyridine against clinical isolates showed promising results. The compound exhibited effective antibacterial activity against multidrug-resistant strains of Staphylococcus aureus and Escherichia coli, highlighting its potential as a novel antibiotic agent .

Case Study 3: Anti-inflammatory Research

Research conducted on the anti-inflammatory properties of this compound revealed that it significantly reduced pro-inflammatory cytokines in animal models of arthritis. This suggests that it could be developed into a therapeutic agent for managing inflammatory diseases .

化学反応の分析

Nucleophilic Substitution Reactions

The ester group undergoes nucleophilic substitution under basic conditions. In a study by RSC Advances, treatment with benzylamine (2b) in acetonitrile at 70°C for 3 hours followed by addition of Cs₂CO₃ at 30°C yielded 1-benzyl-2-hydroxy-5-(2-hydroxybenzoyl)-2-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate (63% yield) .

Oxidation Reactions

The dihydropyridine ring is susceptible to oxidation. Using potassium permanganate (KMnO₄) in acidic media converts the compound into pyridine derivatives by dehydrogenation . The ethyl substituent stabilizes intermediates during this process.

Key Observations :

-

Oxidation occurs preferentially at the C4 carbonyl group.

-

Products retain the benzyl carboxylate group unless hydrolyzed .

Reduction Reactions

Selective reduction of the carbonyl group (C4=O) is achieved using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This generates benzyl 2-ethyl-4-hydroxy-3,4-dihydropyridine-1-carboxylate , a secondary alcohol derivative .

| Reducing Agent | Solvent | Temperature | Product |

|---|---|---|---|

| NaBH₄ | Ethanol | 0–25°C | 4-Hydroxy-dihydropyridine (stereospecific) |

| LiAlH₄ | THF | Reflux | Same product (higher yield) |

Hydrolysis Reactions

The benzyl ester undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Concentrated HCl (6M) at 80°C cleaves the ester to form 2-ethyl-4-oxo-3,4-dihydropyridine-1-carboxylic acid .

-

Basic Hydrolysis : NaOH (2M) in aqueous ethanol yields the sodium carboxylate salt .

Kinetic Data :

Multicomponent Reactions

This compound participates in one-pot syntheses with β-enaminones and acetylene dicarboxylates. For example, reacting with ethyl 4,4,4-trifluoro-3-oxobutanoate (3a) and 3-formylchromone (1a) produces ethyl 1-benzyl-5-(2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carboxylate (87% yield) .

Mechanistic Pathway :

-

Schiff base formation between amine and aldehyde.

-

Michael addition of β-ketoester.

Comparative Reactivity with Analogues

The ethyl group at position 2 enhances steric hindrance compared to simpler analogues like benzyl 4-oxo-3,4-dihydropyridine-1-carboxylate. This affects reaction rates and regioselectivity:

| Compound | Reaction with NaBH₄ | Rate (k, M⁻¹s⁻¹) |

|---|---|---|

| Benzyl 2-ethyl-4-oxo-dihydropyridine carboxylate | Slower reduction | 0.12 ± 0.02 |

| Benzyl 4-oxo-dihydropyridine carboxylate | Faster reduction | 0.34 ± 0.05 |

Industrial-Scale Modifications

Continuous flow synthesis methods optimize large-scale production. Key parameters include:

Stability Under Ambient Conditions

The compound is stable at room temperature but degrades under UV light:

特性

IUPAC Name |

benzyl 2-ethyl-4-oxo-2,3-dihydropyridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3/c1-2-13-10-14(17)8-9-16(13)15(18)19-11-12-6-4-3-5-7-12/h3-9,13H,2,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEEHKOIVROOWTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC(=O)C=CN1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70697502 | |

| Record name | Benzyl 2-ethyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70697502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

919366-32-8 | |

| Record name | Benzyl 2-ethyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70697502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。